Nlrp3-IN-33
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nlrp3-IN-33 is a small molecule inhibitor specifically designed to target the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system by regulating the activation of caspase-1 and the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 . Dysregulation of the NLRP3 inflammasome has been implicated in various inflammatory and autoimmune diseases, making this compound a promising therapeutic candidate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nlrp3-IN-33 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often require the use of strong acids or bases as catalysts and are carried out under controlled temperature conditions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions. Common reagents used in these steps include halogenating agents, alkylating agents, and oxidizing agents.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Nlrp3-IN-33 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Nlrp3-IN-33 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in various chemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of inflammasome activation and regulation.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying new NLRP3 inhibitors.
Wirkmechanismus
Nlrp3-IN-33 exerts its effects by specifically binding to the NLRP3 protein, thereby inhibiting its ability to form the inflammasome complex. This inhibition prevents the activation of caspase-1 and the subsequent cleavage of pro-inflammatory cytokines interleukin-1β and interleukin-18 . The molecular targets and pathways involved include the NLRP3 protein, the adaptor protein ASC, and caspase-1.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CP-456,773: Another NLRP3 inhibitor known for its efficacy in reducing inflammation.
Glyburide: A sulfonylurea drug that also exhibits NLRP3 inhibitory properties.
KT53: A small molecule inhibitor targeting the NLRP3 inflammasome.
Uniqueness of Nlrp3-IN-33
This compound is unique due to its high specificity and potency in inhibiting the NLRP3 inflammasome. Unlike other inhibitors, this compound has shown minimal off-target effects, making it a promising candidate for therapeutic development.
Eigenschaften
Molekularformel |
C21H19N3O5 |
---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-[(8-hydroxyquinolin-5-yl)amino]-2-oxoethyl]prop-2-enamide |
InChI |
InChI=1S/C21H19N3O5/c1-29-18-11-13(4-7-16(18)25)5-9-19(27)23-12-20(28)24-15-6-8-17(26)21-14(15)3-2-10-22-21/h2-11,25-26H,12H2,1H3,(H,23,27)(H,24,28)/b9-5+ |
InChI-Schlüssel |
BLPGZFNUWGOUOF-WEVVVXLNSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCC(=O)NC2=C3C=CC=NC3=C(C=C2)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCC(=O)NC2=C3C=CC=NC3=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.